molecular formula C15H17N3O B2665083 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide CAS No. 1271647-51-8

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide

Cat. No.: B2665083
CAS No.: 1271647-51-8
M. Wt: 255.321
InChI Key: DQLXPGOELANJOB-UHFFFAOYSA-N
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Description

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine, an aromatic heterocycle, is known for its significant clinical diversity and is a key component in many pharmaceuticals and agrochemicals . The compound’s structure includes a pyridine ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a phenylpropyl group attached to the nitrogen of the carboxamide.

Preparation Methods

The synthesis of 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-pyridinecarboxylic acid with 3-phenylpropylamine under appropriate conditions to form the desired amide bond . The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The amino group and the carboxamide moiety allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide can be compared with other pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-14-13(9-5-10-17-14)15(19)18-11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLXPGOELANJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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